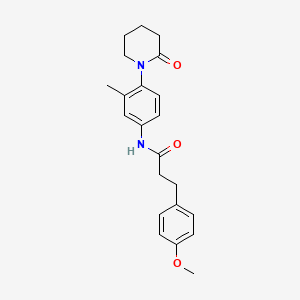

3-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

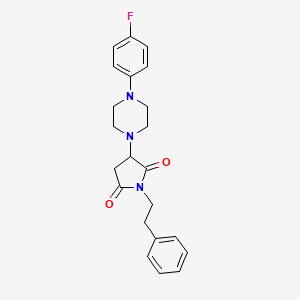

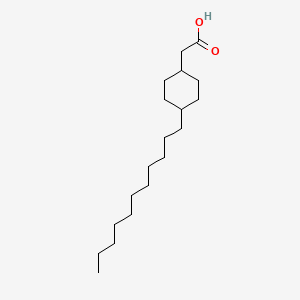

3-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propanamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Antifungal, Antibacterial, Antioxidant, and Cytotoxic Activities

Secondary metabolites from the endophytic Botryosphaeria dothidea, including compounds structurally similar to the requested chemical, have demonstrated significant antifungal, antibacterial, antioxidant, and cytotoxic activities. These metabolites show potential for the development of new pharmaceuticals targeting various pathogens and diseases. The research highlights the importance of natural compounds in the discovery of bioactive molecules with potential therapeutic applications (Jian Xiao et al., 2014).

Chymotrypsin Inhibitory Activity

Compounds isolated from Jolyna laminarioides, including molecules with structural features akin to 3-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propanamide, exhibited chymotrypsin inhibitory activity. This suggests potential applications in the development of therapeutic agents targeting enzymatic pathways relevant to various diseases, including those involving protease inhibition (Atta-ur-rahman et al., 1997).

Anticoagulant Intermediate Synthesis

X-ray powder diffraction data for a compound closely related to the requested chemical served as an important intermediate in the synthesis of the anticoagulant apixaban. This underscores the chemical's role in the development of critical pharmaceutical agents, especially in the context of cardiovascular diseases (Qing Wang et al., 2017).

Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the chemical , have shown significant antioxidant and anticancer activities. These compounds were more cytotoxic against human glioblastoma U-87 cell lines than against triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for targeted cancer therapies (I. Tumosienė et al., 2020).

Selective Androgen Receptor Modulator (SARM) Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of selective androgen receptor modulators (SARMs) indicates the potential of compounds with similar structures for treating androgen-dependent diseases. This highlights the diverse therapeutic possibilities extending beyond traditional applications, such as benign hyperplasia treatment (Di Wu et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots .

Mode of Action

The compound interacts with its target, factor Xa, by binding to it. This binding is facilitated by the compound’s p-methoxyphenyl P1 moiety , which retains factor Xa binding affinity . The binding of the compound to factor Xa inhibits the activity of this enzyme, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

The compound affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin. This results in a decrease in thrombin levels, which in turn reduces the conversion of fibrinogen to fibrin, ultimately leading to a reduction in blood clot formation .

Pharmacokinetics

The compound exhibits good oral bioavailability, which means it can be effectively absorbed from the gastrointestinal tract into the bloodstream

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the levels of thrombin and fibrin, key components of blood clots. This leads to a decrease in blood clot formation .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-16-15-18(9-12-20(16)24-14-4-3-5-22(24)26)23-21(25)13-8-17-6-10-19(27-2)11-7-17/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXJMZMPJUOFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)

![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)

![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)